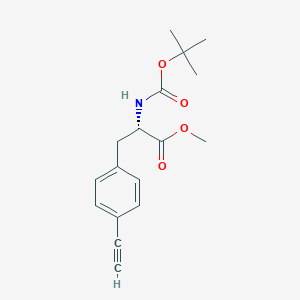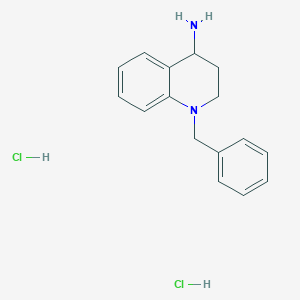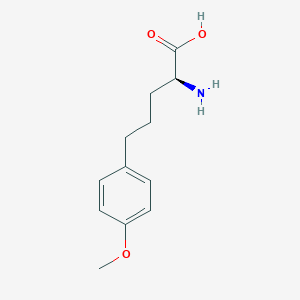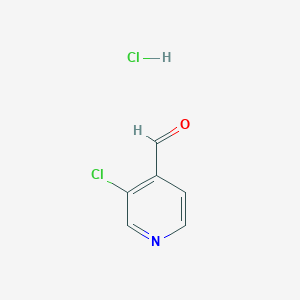
3-Chloroisonicotinaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloroisonicotinaldehyde hydrochloride is a chemical compound with the molecular formula C_7H_4ClNO_2. It is a derivative of isonicotinaldehyde, where a chlorine atom is substituted at the 3-position of the pyridine ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloroisonicotinaldehyde hydrochloride can be synthesized through several synthetic routes. One common method involves the chlorination of isonicotinaldehyde using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl_3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and chlorine gas flow rate, to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 3-Chloroisonicotinaldehyde hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) can be used to oxidize this compound to its corresponding carboxylic acid derivative.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed to reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as ammonia (NH_3) or amines, to introduce different functional groups onto the pyridine ring.
Major Products Formed:
Oxidation: 3-Chloroisonicotinic acid
Reduction: 3-Chloroisonicotine
Substitution: 3-Chloroisonicotinamide or other substituted pyridine derivatives
科学的研究の応用
3-Chloroisonicotinaldehyde hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and pathways involving pyridine derivatives.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-Chloroisonicotinaldehyde hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on target molecules, leading to the modulation of biological activity.
類似化合物との比較
2-Chloroisonicotinaldehyde hydrochloride
4-Chloroisonicotinaldehyde hydrochloride
3-Bromoisonicotinaldehyde hydrochloride
3-Iodoisonicotinaldehyde hydrochloride
特性
IUPAC Name |
3-chloropyridine-4-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIRKOBVHFQJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
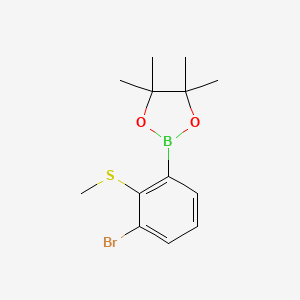
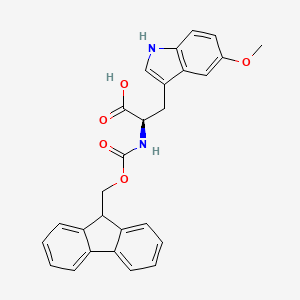
![4-aza-1-azoniabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2R)-1-hydroxypropan-2-yl]oxybenzoate](/img/structure/B8096329.png)
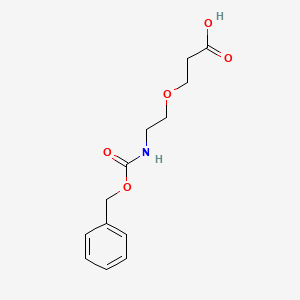
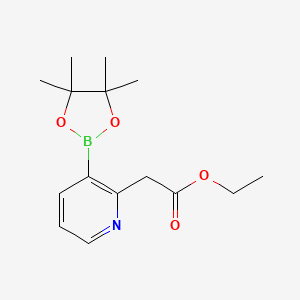
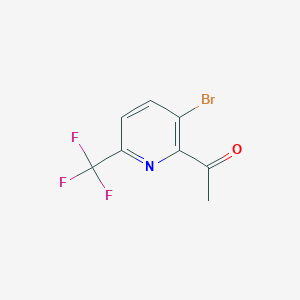
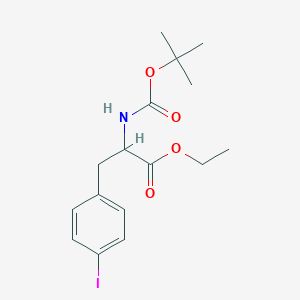
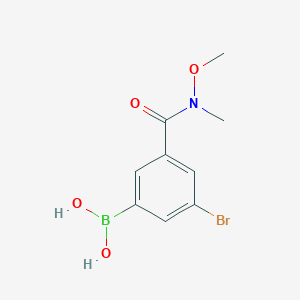
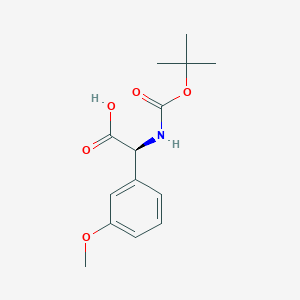
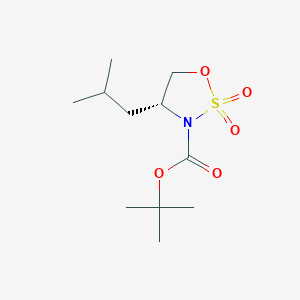
![2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester](/img/structure/B8096387.png)
